molecular formula C28H27N3O3 B11152609 [2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-phenylpiperazino)methanone

[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-phenylpiperazino)methanone

Cat. No.: B11152609
M. Wt: 453.5 g/mol
InChI Key: YRIIYANKFFABBJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C28H27N3O3 and a molecular weight of 453.5323 . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone typically involves a multi-step process. One common method includes the use of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents. The synthesis proceeds through a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and piperazine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often quinoline and tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone lies in its potent biological activities and its potential as a therapeutic agent.

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C28H27N3O3/c1-33-26-13-12-20(18-27(26)34-2)25-19-23(22-10-6-7-11-24(22)29-25)28(32)31-16-14-30(15-17-31)21-8-4-3-5-9-21/h3-13,18-19H,14-17H2,1-2H3

InChI Key

YRIIYANKFFABBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)OC

Origin of Product

United States

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